molecular formula C9H12N2O2 B8718893 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Cat. No. B8718893
M. Wt: 180.20 g/mol
InChI Key: PGLJJTKIBMMXPK-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

A 40% aqueous solution of glyoxal (1.13 mL, 9.84 mmol) was added to 2-oxopropanal cyclobutylhydrazone (1.38 g, 9.84 mmol) in H2O (70 mL). The mixture was then heated at reflux. After 1 hour, the mixture was cooled to room temperature and extracted with CH2Cl2 (4×). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford 1.53 g (86%) of 1-(4-hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone as a yellow oil. The crude product was then used in the next step without further purification.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal cyclobutylhydrazone
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=[O:2].[CH:5]1([NH:9][N:10]=[CH:11][C:12](=[O:14])[CH3:13])[CH2:8][CH2:7][CH2:6]1>O>[OH:14][C:12]1[C:11]([C:1](=[O:2])[CH3:3])=[N:10][N:9]([CH:5]2[CH2:8][CH2:7][CH2:6]2)[CH:13]=1

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(=O)C=O
Name
2-oxopropanal cyclobutylhydrazone
Quantity
1.38 g
Type
reactant
Smiles
C1(CCC1)NN=CC(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=NN(C1)C1CCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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